

Crystal Structure of 6-Aminopyrazine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Aminopyrazine-2-carboxylic acid

Cat. No.: B1279984

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Disclaimer: As of late 2025, a comprehensive, publicly available crystal structure determination for **6-Aminopyrazine-2-carboxylic acid** could not be located in peer-reviewed scientific literature or crystallographic databases. This guide presents a detailed analysis of the crystal structure of its close isomer, 3-Aminopyrazine-2-carboxylic acid, based on the study by Dobson and Gerkin (1996). The experimental methodologies and structural data provided are directly transferable and serve as a robust reference for researchers in the field.

Introduction

3-Aminopyrazine-2-carboxylic acid ($C_5H_5N_3O_2$) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular framework provides a scaffold for designing novel therapeutic agents and functional materials. Understanding its three-dimensional structure is paramount for predicting its chemical behavior, intermolecular interactions, and suitability for various applications. This document provides a technical overview of the single-crystal X-ray diffraction analysis of 3-Aminopyrazine-2-carboxylic acid, detailing the experimental protocol and summarizing the key structural data.

Experimental Protocol

The determination of the crystal structure of 3-Aminopyrazine-2-carboxylic acid was achieved through single-crystal X-ray diffraction. The methodology employed is a standard procedure for elucidating the atomic arrangement in crystalline solids.

Crystallization

Single crystals suitable for X-ray analysis were obtained through a slow evaporation method.[\[1\]](#)

The process is as follows:

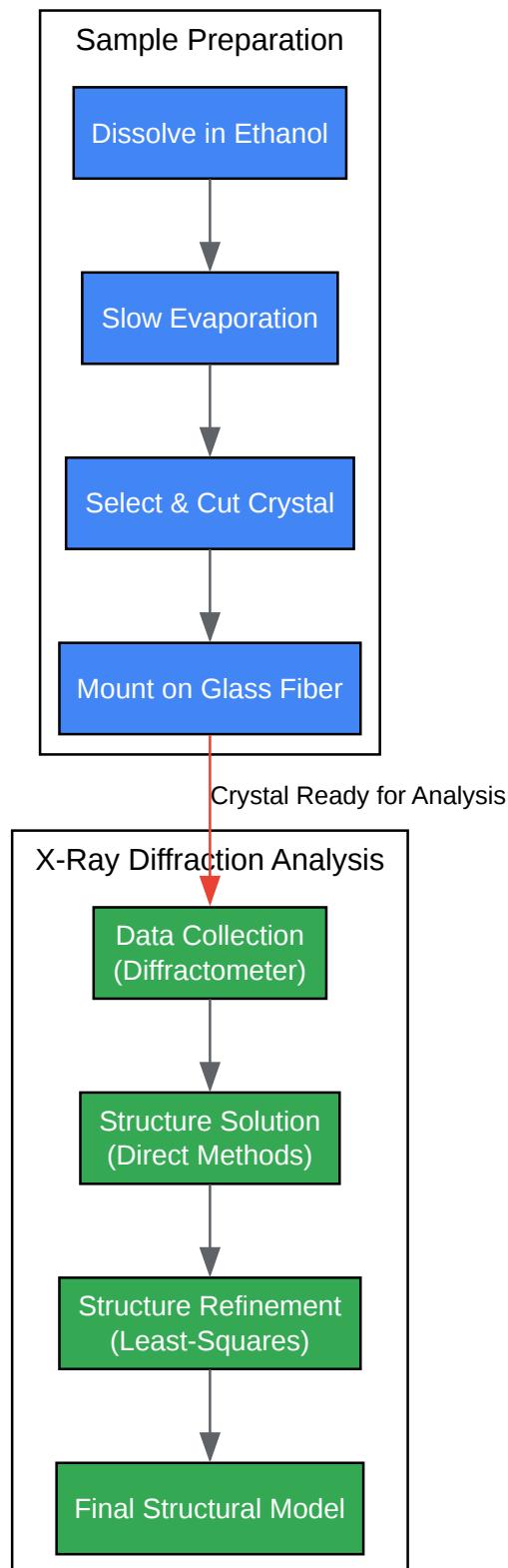
- Dissolution: Commercially available 3-Aminopyrazine-2-carboxylic acid was dissolved in absolute ethanol at room temperature to create a saturated or near-saturated solution.[\[1\]](#)
- Evaporation: The solution was left undisturbed, allowing the solvent to evaporate slowly under ambient conditions.[\[1\]](#)
- Crystal Growth: Over time, this slow evaporation process led to the formation of clusters of plate-like crystals.[\[1\]](#)
- Sample Preparation: A suitable single crystal was carefully selected from these clusters and cut to an appropriate size for mounting.[\[1\]](#)
- Mounting: The selected crystal was affixed to a glass fiber using epoxy cement for stability during data collection.[\[1\]](#)

X-ray Data Collection and Structure Refinement

The mounted crystal was subjected to X-ray diffraction to determine its internal structure. The key steps in data collection and structure solution are outlined below.

- Diffractometer: A standard four-circle diffractometer was used for data collection.
- Radiation Source: Graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) is typically used for such analyses.
- Data Collection: Intensity data were collected at a controlled temperature. Data collection strategies involve a series of ω and φ scans to measure the intensities of a large number of unique reflections.
- Structure Solution: The crystal structure was solved using direct methods, a common approach for small molecules.[\[1\]](#)
- Refinement: The structural model was refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

The experimental workflow is visualized in the diagram below.



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Experimental workflow for crystal structure determination.

Crystallographic Data Summary

The crystal structure of 3-Aminopyrazine-2-carboxylic acid reveals a molecule that is virtually planar.[\[2\]](#) The structure is characterized by an extensive network of both intra- and intermolecular hydrogen bonds, which contributes to the stability of the crystal lattice and results in a relatively high density for a carboxylic acid.[\[1\]](#)[\[2\]](#) Molecules are observed to stack along the a-axis with a separation of 3.324 (2) Å, indicating the presence of π - π interactions.[\[1\]](#)[\[2\]](#)

Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₅ H ₅ N ₃ O ₂
Formula Weight	139.11
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	3.751 (1)
b (Å)	14.184 (3)
c (Å)	10.906 (2)
β (°)	99.17 (3)
Volume (Å ³)	572.5 (2)
Z	4
Calculated Density (Mg m ⁻³)	1.609

Data sourced from Dobson & Gerkin, Acta Crystallogr. C (1996).[\[1\]](#)

Table 2: Selected Intermolecular Hydrogen Bond Geometry (Å, °)

D—H···A	D—H	H···A	D···A	D—H···A
N(3)— H(3A)···O(2) ⁱ	0.93(3)	2.12(3)	3.013(3)	161(2)
N(3)— H(3B)···N(4) ⁱⁱ	0.88(3)	2.21(3)	3.085(3)	173(3)
O(1)— H(1)···N(1) ⁱⁱⁱ	0.88(3)	1.89(3)	2.765(2)	173(3)

Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) -x+1, -y+1, -z+1; (iii) -x+1, y+1/2, -z+3/2. Data sourced from Dobson & Gerkin, *Acta Crystallogr. C* (1996).

Structural Insights and Implications

The detailed crystal structure of 3-Aminopyrazine-2-carboxylic acid provides critical insights for researchers and drug developers:

- **Hydrogen Bonding:** The extensive hydrogen bond network, involving the carboxylic acid group, the amino group, and the pyrazine ring nitrogens, dictates the molecular packing and physical properties of the solid state.^[2] This information is crucial for understanding solubility and designing co-crystals or salts with modified properties.
- **Planarity and π-π Stacking:** The planarity of the molecule and the observed π-π stacking interactions are important for designing molecules that can intercalate with DNA or interact with planar receptor sites.^[2]
- **Molecular Conformation:** The analysis confirms the absence of H-atom transfer to the ring nitrogen atoms, meaning the molecule exists in its neutral form in the crystal rather than as a zwitterion.^[2] This is a key detail for predicting its behavior in different chemical environments.

Conclusion

While the crystal structure for **6-Aminopyrazine-2-carboxylic acid** remains to be publicly reported, the detailed structural analysis of its isomer, 3-Aminopyrazine-2-carboxylic acid, offers a valuable and directly applicable technical framework. The provided data on its monoclinic crystal system, extensive hydrogen bonding, and π - π stacking interactions, along with the detailed experimental protocol, serve as a foundational guide for scientists working on the design and development of novel pharmaceuticals and functional materials based on the aminopyrazine carboxylic acid scaffold.

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References

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